Molecular Shape and Electrostatic Potential: A Class-Level Comparison with Phenyl and Furan Analogs
The conformational flexibility and electrostatic profile of 2-(thiophen-2-ylmethyl)azepane are distinct from its phenyl and furan counterparts. At a class level, the sulfur atom in thiophene presents a different electrostatic potential map and the methylene spacer provides rotational freedom not present in the directly-linked analog, 2-thiophen-2-yl-azepane (CAS 383128-98-1). This influences the binding to biological targets by altering the vector of the aromatic ring relative to the azepane core . While direct quantitative comparison data is not available for the target compound itself, SAR studies on similar azepane-thiophene hybrid molecules confirm that linker length and heteroatom identity are critical determinants of biochemical potency. For example, in the development of PTPN2/PTPN1 inhibitors, modifying the azepane scaffold led to nanomolar potency improvements and enhanced oral bioavailability, highlighting the sensitivity of the system to structural nuance [1].
| Evidence Dimension | Conformational and electrostatic differentiation |
|---|---|
| Target Compound Data | Contains a thiophene-2-ylmethyl group (C-S-C angle ~90°, electron-rich aromatic system) attached to a saturated azepane. |
| Comparator Or Baseline | 2-Thiophen-2-yl-azepane (no spacer) and 2-benzylazepane (phenyl ring, no heteroatom). |
| Quantified Difference | Data not available for the target compound; inference is based on established SAR principles for heterocyclic scaffolds. |
| Conditions | Class-level inference based on medicinal chemistry principles and SAR from related azepane-containing clinical candidates [1]. |
Why This Matters
The unique spatial and electronic characteristics cannot be replicated by simpler analogs, making the procurement of this specific compound essential for SAR studies aimed at exploring chemical space.
- [1] Zheng, J., et al. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Eur. J. Med. Chem., 2024, 270, 116390. View Source
